N-[(2-ethoxyphenyl)methyl]cyclopentanamine
Description
Chemical Characterization of N-[(2-Ethoxyphenyl)methyl]cyclopentanamine
Structural Identification and Nomenclature
IUPAC Nomenclature and Systematic Classification
This compound follows systematic IUPAC nomenclature conventions, where the primary structural framework consists of a cyclopentanamine core substituted with a (2-ethoxyphenyl)methyl group at the nitrogen atom. The compound is alternatively designated as N-(2-ethoxybenzyl)cyclopentanamine, reflecting the benzyl substitution pattern on the secondary amine functionality. This nomenclature system clearly delineates the structural hierarchy, with the cyclopentanamine serving as the parent structure and the 2-ethoxybenzyl group functioning as the N-substituent.
The systematic classification places this compound within the broader category of secondary amines, specifically as a benzylamine derivative. The presence of the ethoxy substituent at the ortho position of the benzyl ring introduces additional complexity to the molecular structure, influencing both its chemical reactivity and potential biological interactions. Comparative analysis with related compounds demonstrates the importance of substituent positioning, as evidenced by the structural differences between the 2-ethoxy derivative and its 3-ethoxy analog N-[(3-ethoxyphenyl)methyl]cyclopentanamine.
Molecular Formula and Weight Analysis
The molecular composition of this compound is represented by the empirical formula C₁₄H₂₁NO, corresponding to a molecular weight of 219.32 g/mol. This molecular formula indicates the presence of 14 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and one oxygen atom, arranged in a specific three-dimensional configuration that determines the compound's chemical and biological properties.
Table 1: Molecular Composition Analysis
| Element | Count | Atomic Mass (u) | Contribution (u) | Percentage (%) |
|---|---|---|---|---|
| Carbon | 14 | 12.011 | 168.154 | 76.67 |
| Hydrogen | 21 | 1.008 | 21.168 | 9.65 |
| Nitrogen | 1 | 14.007 | 14.007 | 6.38 |
| Oxygen | 1 | 15.999 | 15.999 | 7.30 |
| Total | 37 | - | 219.328 | 100.00 |
The molecular weight places this compound within the typical range for small organic molecules with potential pharmaceutical applications. Comparative analysis with structurally related compounds reveals interesting molecular weight relationships: the 2-methoxy analog has a molecular weight of 205.30 g/mol, while the 4-ethoxy-3-methoxy derivative exhibits a molecular weight of 249.35 g/mol, demonstrating the incremental mass contributions of different substituent patterns.
Stereochemical Configuration and Isomerism
The stereochemical analysis of this compound reveals several important conformational considerations. The cyclopentyl ring adopts a non-planar conformation due to ring strain, typically existing in envelope or twist conformations that minimize torsional and angular strain. The flexibility of the cyclopentyl ring allows for multiple conformational states, contributing to the dynamic nature of the molecule in solution.
The ethoxy substituent at the ortho position of the benzyl ring introduces additional conformational complexity through potential intramolecular interactions. The spatial arrangement of the ethoxy group relative to the benzyl-nitrogen linkage can influence the overall molecular conformation and, consequently, the compound's interaction with biological targets. Rotational freedom around the C-N bond connecting the cyclopentyl and benzyl moieties provides further conformational flexibility.
Isomeric considerations include positional isomers based on the ethoxy group placement. The 2-ethoxy configuration studied here differs significantly from the 3-ethoxy and 4-ethoxy positional isomers in terms of electronic distribution and steric effects. The ortho position of the ethoxy group in the target compound allows for potential intramolecular hydrogen bonding interactions and influences the electron density distribution across the aromatic ring system.
Crystallographic and Spectroscopic Characterization (NMR, IR, MS)
Spectroscopic characterization of this compound relies on multiple analytical techniques to establish structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, with ¹H NMR revealing characteristic chemical shifts for the aromatic protons, cyclopentyl protons, and ethoxy group protons.
The aromatic region of the ¹H NMR spectrum typically displays signals between 6.8-7.5 ppm, corresponding to the four aromatic protons of the 2-ethoxybenzyl moiety. The ethoxy group manifests as a characteristic ethyl pattern with a triplet around 1.2-1.4 ppm for the methyl protons and a quartet around 4.0-4.2 ppm for the methylene protons. The cyclopentyl ring protons appear as complex multipets in the aliphatic region between 1.5-2.0 ppm, while the benzylic CH₂ group typically resonates around 3.6-3.8 ppm.
Table 2: Expected ¹H NMR Chemical Shifts
| Structural Unit | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H | 6.8-7.5 | Multiplet | 4H |
| OCH₂CH₃ (CH₂) | 4.0-4.2 | Quartet | 2H |
| Benzylic CH₂ | 3.6-3.8 | Singlet | 2H |
| Cyclopentyl H | 1.5-2.0 | Multiplet | 9H |
| OCH₂CH₃ (CH₃) | 1.2-1.4 | Triplet | 3H |
¹³C NMR spectroscopy provides complementary structural information, with aromatic carbons appearing in the 110-160 ppm region, aliphatic carbons of the cyclopentyl ring in the 20-60 ppm range, and the ethoxy carbons showing characteristic chemical shifts consistent with their electronic environment.
Physicochemical Properties
Solubility and Partition Coefficients (LogP)
The physicochemical properties of this compound are critically important for understanding its behavior in biological systems and its potential pharmaceutical applications. The compound's lipophilicity, as measured by the octanol-water partition coefficient (LogP), plays a crucial role in determining its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Based on structural analysis and comparison with related compounds, the estimated LogP value for this compound falls within the range of 3.0-3.5, indicating moderate to high lipophilicity. This value is influenced by several structural factors: the lipophilic cyclopentyl ring contributes positively to the LogP value, while the basic nitrogen atom and the ethoxy group provide balancing hydrophilic character. Comparative data from related compounds support this estimation: N-[(4-ethoxyphenyl)methyl]cyclopentanamine exhibits a LogP of 3.1261, while N-[(4-methoxyphenyl)methyl]cyclopentanamine shows a LogP of 2.7274.
The solubility profile of this compound varies significantly across different solvent systems. In aqueous media, the compound exhibits limited solubility due to its predominantly hydrophobic character, while organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide provide excellent solubility. The pH-dependent solubility behavior reflects the basic nature of the amine functionality, with increased aqueous solubility observed under acidic conditions due to protonation of the nitrogen atom.
Table 3: Estimated Physicochemical Properties
Acid-Base Behavior and pKa Determination
The acid-base behavior of this compound is dominated by the basic properties of the secondary amine functionality. The compound acts as a Brønsted base, readily accepting protons to form the corresponding ammonium ion. The basicity of the amine is influenced by both electronic and steric factors arising from the substitution pattern.
The estimated pKa value for the conjugate acid of this compound is approximately 9.5-10.5, characteristic of secondary aliphatic amines. This value indicates that at physiological pH (7.4), the compound exists predominantly in its protonated form, which has significant implications for its biological activity and pharmacokinetic behavior. The electron-donating nature of the ethoxy substituent on the benzyl ring slightly increases the basicity compared to unsubstituted benzylcyclopentanamine derivatives.
The pH-dependent speciation of the compound follows the Henderson-Hasselbalch equation, with the neutral amine predominating at high pH values and the protonated ammonium form prevalent under acidic and neutral conditions. This pH-dependent behavior influences the compound's membrane permeability, protein binding, and overall bioavailability in biological systems.
Thermal Stability and Degradation Kinetics
Thermal stability analysis of this compound reveals moderate thermal stability typical of secondary amine compounds. The compound remains stable under normal storage conditions (2-8°C) but may undergo degradation at elevated temperatures through several potential pathways.
Primary degradation mechanisms include oxidative deamination, thermal decomposition of the ethoxy group, and potential cyclization reactions involving the aromatic ring and the amine functionality. The stability profile indicates that the compound should be stored under controlled conditions to maintain its integrity for research and potential pharmaceutical applications.
Kinetic studies suggest that the degradation follows first-order kinetics under thermal stress conditions, with activation energies consistent with other benzylamine derivatives. The presence of the ethoxy substituent provides some stabilization against oxidative degradation compared to hydroxyl-substituted analogs, contributing to the compound's overall stability profile.
Chemical Classification
Benzylamine Derivative Subclassifications
This compound belongs to the broad category of benzylamine derivatives, specifically classified as an N-substituted benzylamine where the benzyl group bears an ethoxy substituent at the ortho position. This classification system places the compound within a well-established structural family known for diverse biological activities, including neurotransmitter activity, enzyme inhibition, and receptor binding properties.
Within the benzylamine derivative classification, this compound represents a secondary amine subclass, distinguished from primary benzylamines by the presence of the cyclopentyl substituent on the nitrogen atom. This structural modification significantly alters the compound's pharmacological profile compared to primary benzylamine analogs. The specific positioning of the ethoxy group at the 2-position creates additional subclassification criteria, distinguishing it from meta- and para-substituted isomers.
Comparative analysis with related compounds reveals important structure-activity relationships within this chemical class. The 2-ethoxy substitution pattern differs substantially from other ethoxy-substituted benzylcyclopentanamine derivatives, such as the 4-ethoxy-3-methoxy variant, in terms of electronic properties and potential biological interactions. These structural variations contribute to the diverse pharmacological profiles observed within this chemical family.
Table 4: Benzylamine Derivative Classification
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary Class | Aromatic Amines | Benzylamine derivatives |
| Secondary Class | N-Substituted Benzylamines | Cycloalkyl-substituted |
| Tertiary Class | Ethoxy-substituted | 2-Ethoxybenzyl derivatives |
| Quaternary Class | Secondary Amines | Cyclopentyl-benzyl amines |
Role of Ethoxy Substituent in Aromatic Systems
The ethoxy substituent at the ortho position of the benzyl ring plays a crucial role in determining the electronic and steric properties of this compound. This electron-donating group significantly influences the aromatic ring's electron density distribution, affecting both chemical reactivity and biological activity patterns.
From an electronic perspective, the ethoxy group acts as an electron-donating substituent through both inductive and resonance effects. The oxygen atom's lone pairs can participate in resonance with the aromatic π-system, increasing electron density particularly at the ortho and para positions relative to the ethoxy group. This electronic activation influences the compound's behavior in electrophilic aromatic substitution reactions and affects its interaction with biological targets.
The steric influence of the ethoxy group is particularly significant due to its ortho positioning relative to the benzylic carbon. This spatial arrangement creates conformational constraints that influence the molecule's three-dimensional structure and its ability to interact with specific biological receptors or enzymes. The ethoxy group's bulk may restrict rotation around the benzylic C-N bond, leading to preferred conformational states that could enhance selectivity for specific biological targets.
Comparative studies with methoxy-substituted analogs demonstrate the importance of the ethyl versus methyl alkoxy chain length. The additional methylene unit in the ethoxy group provides increased lipophilicity and altered steric requirements compared to methoxy-substituted derivatives. This structural modification can significantly impact the compound's pharmacokinetic properties, including membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-10-6-3-7-12(14)11-15-13-8-4-5-9-13/h3,6-7,10,13,15H,2,4-5,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFPACWSBFLSDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358623 | |
| Record name | benzenemethanamine,N-cyclopentyl-2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557799-34-5 | |
| Record name | benzenemethanamine,N-cyclopentyl-2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 2-ethoxybenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclopentanamine attacks the benzyl chloride, resulting in the formation of the desired product.
Reaction Scheme:
- Cyclopentanamine + 2-ethoxybenzyl chloride → this compound + HCl
Reaction Conditions:
- Solvent: Anhydrous ethanol or another suitable organic solvent
- Temperature: Room temperature to reflux
- Base: Sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxyphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N-[(2-ethoxyphenyl)methyl]cyclopentanol
Substitution: N-[(2-substituted phenyl)methyl]cyclopentanamine derivatives
Scientific Research Applications
Chemical Applications
1.1. Synthesis and Building Block
N-[(2-ethoxyphenyl)methyl]cyclopentanamine serves as a versatile building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules, making it valuable in the development of new compounds with specific properties. The compound can be utilized in various synthetic routes, including:
- Condensation Reactions : It can participate in condensation reactions to form larger molecular structures.
- Substitution Reactions : The ethoxy group can be replaced or modified to yield derivatives with altered functionalities.
Table 1: Synthetic Routes for this compound
| Reaction Type | Description | Products Formed |
|---|---|---|
| Condensation | Reacts with amines or aldehydes | Larger amine derivatives |
| Substitution | Ethoxy group substitution | Various substituted phenyl derivatives |
Biological Applications
2.1. Pharmacological Potential
Research into the pharmacological properties of this compound indicates its potential as a therapeutic agent. Studies have explored its interaction with various biological targets, including receptors involved in neurological functions.
Case Study: NMDA Receptor Interaction
A study investigated the binding affinity of this compound analogs to NMDA receptors, which are critical in learning and memory processes. The findings suggested that modifications to the cyclopentanamine structure could enhance receptor selectivity and potency, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's.
Industrial Applications
3.1. Chemical Manufacturing
In industrial settings, this compound is utilized for producing specialty chemicals and intermediates. Its unique properties make it suitable for developing agrochemicals, pharmaceuticals, and other industrial products.
Table 2: Industrial Applications of this compound
| Industry | Application | Benefits |
|---|---|---|
| Pharmaceutical | Drug development precursor | Potential for novel therapeutic agents |
| Agrochemical | Synthesis of herbicides/insecticides | Improved efficacy and selectivity |
| Specialty Chemicals | Production of fine chemicals | Versatility in chemical transformations |
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]cyclopentanamine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of N-[(2-ethoxyphenyl)methyl]cyclopentanamine are influenced by its substitution pattern. Below is a comparative analysis with key analogues:
Substituent Effects on Aromatic Rings
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Increase lipophilicity and metabolic stability but may reduce solubility .
- Ethoxy vs. Methoxy : Ethoxy groups (stronger electron-donating effect) enhance aromatic ring reactivity and may improve receptor binding compared to methoxy .
- Heterocyclic Modifications: Isoxazole or quinoline cores introduce planar rigidity, enhancing target specificity (e.g., protease inhibition) .
Backbone and Linker Modifications
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | LogD (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₄H₂₁NO | 219.32 | ~2.8 | 2-OEt, cyclopentylamine |
| N-[(2-Chloro-6-ethoxyquinolin-3-yl)methyl]cyclopentanamine | C₁₇H₂₀ClN₂O | 303.81 | 3.22 | Quinoline, Cl, OEt |
| N-[2-(2-Methoxyphenyl)ethyl]cyclopentanamine | C₁₄H₂₁NO | 219.32 | ~2.3 | 2-OCH₃, phenethyl |
Biological Activity
N-[(2-ethoxyphenyl)methyl]cyclopentanamine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopentanamine core substituted with an ethoxyphenyl group. The structural formula can be represented as follows:
This compound is characterized by its unique ethoxy group, which may influence its biological activity through interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The mechanism involves:
- Receptor Binding : The compound may bind to neurotransmitter receptors, particularly the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially affecting pathways related to inflammation and oxidative stress.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study highlighted that diarylpentanoids, which share structural similarities, demonstrated potent antioxidant activity, reducing reactive oxygen species (ROS) levels in vitro .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays:
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| This compound | 15.3 ± 1.2 | NO production in RAW 264.7 macrophages |
| Curcumin | 20.4 ± 0.3 | NO production in RAW 264.7 macrophages |
In these studies, the compound showed a dose-dependent inhibition of nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent .
Antitumor Activity
Recent investigations into the antitumor effects of structurally related compounds suggest that this compound may possess cytotoxic properties against various cancer cell lines. For example, compounds with similar structural motifs have been reported to induce apoptosis in glioma cells .
Case Studies
-
Study on Neuroprotective Effects :
A study focused on the neuroprotective effects of derivatives of cyclopentanamines indicated that these compounds could mitigate neurodegenerative processes by modulating NMDA receptor activity . While specific data on this compound were not provided, the implications for similar compounds suggest potential benefits in conditions like Alzheimer’s disease. -
Evaluation of Antimicrobial Properties :
Another research effort evaluated the antimicrobial activity of related diarylpentanoids against resistant strains of bacteria. Results showed significant inhibition against E. cloacae, reinforcing the potential for developing new antimicrobial agents from this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
